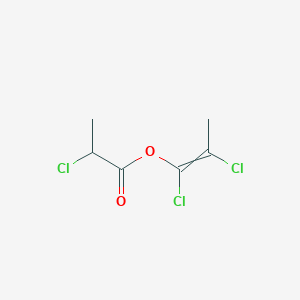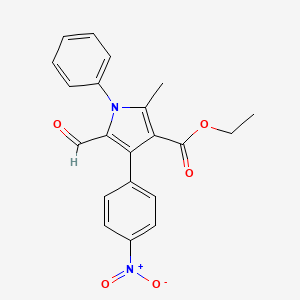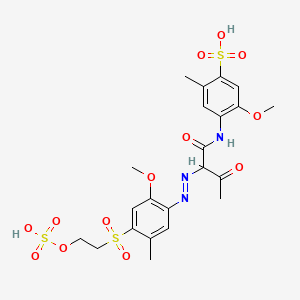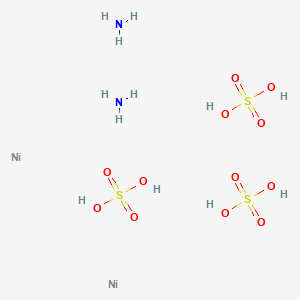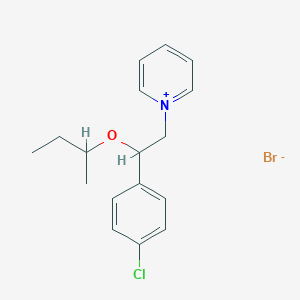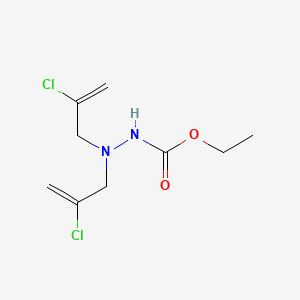
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate is a chemical compound with the molecular formula C9H14Cl2N2O2 It is known for its unique structure, which includes two chloroprop-2-en-1-yl groups attached to a hydrazinecarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate typically involves the reaction of 2,3-dichloropropene with hydrazine hydrate in the presence of an alkali medium such as potassium hydroxide (KOH). This reaction leads to the formation of the desired compound through a series of intermediate steps, including the formation of thiiranium ions and subsequent nucleophilic attacks .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of chloroprop-2-en-1-yl groups.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic derivatives such as thiophene and pyrrole.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Cyclization: Hydrazine hydrate and potassium hydroxide (KOH) are used for cyclization reactions.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Substitution: Substituted hydrazinecarboxylate derivatives.
Cyclization: Thiophene and pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate involves the formation of reactive intermediates such as thiiranium ions. These intermediates can undergo various transformations, including nucleophilic attacks and cyclization, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Ethyl 2,2-bis(2-chloroprop-2-en-1-yl)hydrazinecarboxylate can be compared with other similar compounds, such as:
Bis(2-chloroprop-2-en-1-yl)sulfide: Shares a similar structural motif but differs in its reactivity and applications.
2,3-Dichloropropene: A starting material for the synthesis of the compound, with different chemical properties and uses.
Propiedades
Número CAS |
24423-58-3 |
|---|---|
Fórmula molecular |
C9H14Cl2N2O2 |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
ethyl N-[bis(2-chloroprop-2-enyl)amino]carbamate |
InChI |
InChI=1S/C9H14Cl2N2O2/c1-4-15-9(14)12-13(5-7(2)10)6-8(3)11/h2-6H2,1H3,(H,12,14) |
Clave InChI |
VEGDBTIVEYVBKT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN(CC(=C)Cl)CC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





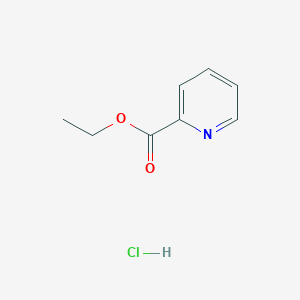

![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)
